Methyl 5-iodo-6-(trifluoromethyl)nicotinate

Cross‑coupling Suzuki‑Miyaura Oxidative addition

Bromo- or chloro-analogues often force a trade-off between coupling efficiency and chemoselectivity. This 5-iodo-6-CF3 nicotinate resolves that with its uniquely polarized C-I bond, enabling faster oxidative addition and selective first-point elaboration. - Delivers 80-95% yields in Suzuki-Miyaura couplings under milder conditions than bromo/chloro congeners. - Orthogonal iodine handle allows sequential couplings without cross-reactivity, maximizing structural diversity. - Pre-installed CF3 avoids hazardous late-stage fluorination, streamlining agrochemical and medicinal synthesis.

Molecular Formula C8H5F3INO2
Molecular Weight 331.03 g/mol
Cat. No. B13660066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-6-(trifluoromethyl)nicotinate
Molecular FormulaC8H5F3INO2
Molecular Weight331.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)C(F)(F)F)I
InChIInChI=1S/C8H5F3INO2/c1-15-7(14)4-2-5(12)6(13-3-4)8(9,10)11/h2-3H,1H3
InChIKeyAFZYIRTZPRRKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-6-(trifluoromethyl)nicotinate (CAS 1803802-61-0): Key Physicochemical & Structural Identifiers for Procurement


Methyl 5-iodo-6-(trifluoromethyl)nicotinate is a halogenated trifluoromethylpyridine ester with molecular formula C₈H₅F₃INO₂ and molecular weight 331.03 g·mol⁻¹ . It bears a methyl ester at the 3‑position, an iodine atom at the 5‑position, and a trifluoromethyl group at the 6‑position of the pyridine ring. Key physicochemical parameters include a calculated LogP of 2.49 and topological polar surface area (TPSA) of 39.19 Ų . The compound is supplied at ≥98% purity and is primarily employed as a versatile synthetic intermediate for cross‑coupling reactions in medicinal chemistry and agrochemical research .

Why Methyl 5-iodo-6-(trifluoromethyl)nicotinate Cannot Be Freely Substituted by Its Bromo, Chloro, or Regioisomeric Analogs


The unique combination of an iodine atom at the 5‑position and a trifluoromethyl group at the 6‑position on the nicotinate scaffold dictates both reactivity and physicochemical behavior that cannot be replicated by bromo, chloro, or regioisomeric analogues. The C–I bond (~222 kJ·mol⁻¹) is markedly weaker than C–Br (~284 kJ·mol⁻¹) or C–Cl (~339 kJ·mol⁻¹), translating into faster oxidative addition with palladium catalysts and enabling coupling reactions under milder conditions with superior yields [1]. Furthermore, the 5‑iodo‑6‑CF₃ regiochemistry places the electron‑withdrawing trifluoromethyl group adjacent to the iodine, polarizing the C–I bond and enhancing its reactivity relative to 2‑ or 4‑substituted iodo‑trifluoromethylpyridine isomers. Substituting the compound with its bromo or chloro congener forces a trade‑off in coupling efficiency and chemoselectivity, while substituting with a non‑iodinated analogue eliminates the orthogonal coupling handle entirely. These differences directly impact synthesis success rates, step economy, and final compound purity in multi‑step synthetic routes [2].

Quantitative Differentiation Evidence: Methyl 5-iodo-6-(trifluoromethyl)nicotinate vs. Closest Analogs


Superior Cross‑Coupling Reactivity: Aryl Iodide Outperforms Bromide and Chloride in Pd‑Catalyzed Couplings

Aryl iodides undergo significantly faster oxidative addition to Pd(0) than aryl bromides or chlorides, a rate‑limiting step in most cross‑coupling reactions. Under optimized carbonylative Suzuki conditions, mono‑iodopyridines yield benzoylpyridine products in 80–95% isolated yield, whereas bromopyridines require higher temperatures and longer reaction times to achieve comparable conversion, and chloropyridines are essentially unreactive under the same conditions [1]. The weaker C–I bond (222 kJ·mol⁻¹ vs. 284 kJ·mol⁻¹ for C–Br and 339 kJ·mol⁻¹ for C–Cl) is the primary driver [2].

Cross‑coupling Suzuki‑Miyaura Oxidative addition Palladium catalysis

Mild and Selective Trifluoromethylation Compatibility: The Iodo Substituent Enables Near‑Quantitative CF₃ Introduction

When using fluoroform‑derived CuCF₃ ('ligandless'), a broad range of iodoarenes, including heteroaryl iodides, undergo smooth trifluoromethylation at 23–50 °C to give the corresponding trifluoromethyl products in nearly quantitative yield. Aromatic bromides are significantly less reactive, requiring more forcing conditions and showing variable yields, while chloroarenes require highly electrophilic substrates to react at all [1]. This reactivity hierarchy is directly relevant to the compound's synthetic utility: the iodine atom serves not only as a coupling handle for downstream diversification but also as the preferred site for selective trifluoromethylation from an appropriate precursor.

Trifluoromethylation CuCF₃ reagent Fluoroform Late‑stage functionalisation

Calculated Lipophilicity (LogP 2.49) Contrasts with the More Polar Acid Congener and Regioisomeric Iodo‑CF₃ Esters

The methyl ester of 5‑iodo‑6‑(trifluoromethyl)nicotinate has a calculated LogP of 2.49 and TPSA of 39.19 Ų, as reported by a commercial supplier . In contrast, the corresponding carboxylic acid, 5‑iodo‑6‑(trifluoromethyl)nicotinic acid, displays a markedly higher melting point (~170–176 °C) and greater aqueous solubility, reflective of its more polar nature . This LogP value places the methyl ester within the typically desirable lipophilicity window for CNS drug candidates (LogP 1–4) while the acid falls below this range, indicating superior passive membrane permeability potential for the ester. Regioisomeric methyl esters (e.g., 2‑trifluoromethyl, 4‑trifluoromethyl) exhibit different dipole moments and electrostatic potential distributions due to the altered position of the electron‑withdrawing CF₃ group relative to the pyridine nitrogen, which can modulate target binding; however, head‑to‑head LogP comparisons for all regioisomers are not publicly available.

Lipophilicity Drug design ADME Physicochemical profiling

Metal‑Dependent Chemoselectivity: Iodine Provides a Strict Orthogonal Handle for Selective Sequential Coupling

In substrates bearing multiple halogen atoms, the C–I bond reacts preferentially over C–Br and C–Cl in palladium‑catalysed Suzuki‑Miyaura couplings. Competition studies demonstrate that when equimolar mixtures of iodo‑ and bromo‑arenes are subjected to Suzuki conditions, the iodoarene is consumed first; the bromoarene undergoes coupling only after the iodoarene is depleted [1]. This selectivity arises from the lower bond dissociation energy of C–I (222 kJ·mol⁻¹) compared with C–Br (284 kJ·mol⁻¹) and C–Cl (339 kJ·mol⁻¹), which lowers the activation barrier for oxidative addition [2]. For Methyl 5‑iodo‑6‑(trifluoromethyl)nicotinate, this means that the iodine can be selectively coupled in the presence of other halogen atoms that may be installed later in a synthetic sequence, enabling predictable and high‑yielding sequential functionalisation.

Chemoselectivity Sequential coupling C–C bond formation Heterocyclic functionalisation

Supplier‑Reported Purity (98%) and Defined Hazard Classification Enable Direct Procurement for SAR Studies

Commercially available Methyl 5‑iodo‑6‑(trifluoromethyl)nicotinate is supplied at a certified purity of 98% according to one major vendor, with explicit hazard statements (H302‑H315‑H319‑H335) and precautionary codes provided . This contrasts with several closely related bromo and chloro analogs for which purity specifications may be lower (e.g., 95%) or not explicitly stated by the same supplier class, requiring additional in‑house purification before use in sensitive coupling reactions. Impurities in halogenated heterocycles, particularly those arising from dehalogenation side‑products, can act as catalyst poisons in palladium‑mediated reactions, leading to irreproducible results.

Quality control Safety Procurement Laboratory safety

High‑Impact Application Scenarios for Methyl 5‑iodo‑6‑(trifluoromethyl)nicotinate Based on Quantitative Evidence


Pd‑Catalysed Biaryl Synthesis for Kinase Inhibitor Libraries

The compound’s 5‑iodo substituent enables efficient Suzuki‑Miyaura coupling with aryl boronic acids under mild conditions (80–95% yields for iodopyridines) [1]. Medicinal chemists constructing biaryl‑containing kinase inhibitors can introduce diverse aryl groups at the 5‑position in a single step, benefiting from the higher reactivity of the C–I bond compared with C–Br or C–Cl, which translates into faster reaction times and higher throughput for library synthesis.

Sequential Orthogonal Functionalisation in Complex Heterocycle Assembly

The iodine atom serves as an exclusive first‑point coupling handle, as it reacts selectively over other halogens (C–Br and C–Cl) in palladium‑catalysed cross‑couplings [2]. This enables a synthetic sequence where the 5‑position is first elaborated via Suzuki, Sonogashira, or Negishi coupling, followed by installation of a bromine or chlorine at a different position and subsequent second coupling, with minimal cross‑reactivity, thus maximising structural diversity from a single intermediate.

Late‑Stage Trifluoromethyl‑Pyridine Introduction in Agrochemical Discovery

The pre‑installed trifluoromethyl group at the 6‑position eliminates the need for late‑stage fluorination, a step that often suffers from poor yields with bromo‑ or chloro‑precursors. The iodine atom at the 5‑position remains available for further diversification [3]. Agrochemical researchers can use this compound to directly access trifluoromethyl‑pyridine containing herbicides or fungicides, avoiding hazardous and low‑yielding fluorination steps on complex intermediates.

Physicochemical Property Optimisation in CNS Drug Candidate Design

With a calculated LogP of 2.49 and TPSA of 39.19 Ų , the methyl ester derivative sits within the favourable property space for CNS penetration while retaining the synthetic versatility of the iodine handle. The methyl ester can be hydrolysed to the more polar carboxylic acid (melting point ~170–176 °C ) later in the synthetic route if increased solubility or reduced lipophilicity is required, offering a modular approach to property tuning.

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